tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a cyclopenta[c]pyridazine ring fused with a hexahydropyrrolo[3,4-c]pyrrole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high-purity products.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents used in these reactions include sodium alkoxide, manganese triflate, and tert-butyl hydroperoxide. The major products formed from these reactions are typically high-purity cyclopenta[b]pyridine derivatives.
Scientific Research Applications
tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has a wide range of scientific research applications. Additionally, it is employed in the synthesis of biologically active compounds that exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure makes it a valuable tool in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
When compared to other similar compounds, tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique combination of cyclopenta[c]pyridazine and hexahydropyrrolo[3,4-c]pyrrole rings. Similar compounds include 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . These compounds share some structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-10-13-8-21(9-14(13)11-22)16-7-12-5-4-6-15(12)19-20-16/h7,13-14H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXMONEGYRUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.